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Cat. No.: B8772586

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic assays of
three key enzymes dependent on (6S)-Tetrahydrofolic acid ((6S)-THF): 10-formyl-THF
synthetase, Serine Hydroxymethyltransferase (SHMT), and Dihydrofolate Reductase (DHFR).
These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of
nucleotides and amino acids, making them important targets for drug development.

Overview of One-Carbon Metabolism

(6S)-Tetrahydrofolic acid and its derivatives, collectively known as folates, are essential
coenzymes that mediate the transfer of one-carbon units in a variety of metabolic reactions.[1]
[2] This network of reactions, known as one-carbon metabolism, is fundamental for the
synthesis of purines and thymidylate, the methylation of DNA, RNA, and proteins, and the
metabolism of several amino acids.[3][4] The key enzymes discussed in these protocols play
distinct and crucial roles within this pathway.
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Fig 1. Simplified overview of cytoplasmic one-carbon metabolism highlighting the roles of

SHMT, DHFR, and 10-Formyl-THF Synthetase.

Preparation and Handling of (6S)-Tetrahydrofolic
Acid Solutions

(6S)-Tetrahydrofolic acid is highly susceptible to oxidation. Therefore, proper handling and
storage are crucial for obtaining reliable and reproducible results in enzyme assays.

Protocol for (6S)-THF Solution Preparation:

e Anaerobic Conditions: All buffers and solutions should be deoxygenated by bubbling with an
inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.

» Antioxidants: It is highly recommended to include an antioxidant, such as 2-mercaptoethanol
(typically at a final concentration of 20-50 mM) or dithiothreitol (DTT), in the buffer used to
dissolve (6S)-THF to prevent oxidation.
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 Dissolving (6S)-THF: Weigh the required amount of (6S)-THF in an anaerobic environment
(e.g., a glove box). Dissolve the powder in the deoxygenated buffer containing the
antioxidant.

e pH Adjustment: The pH of the (6S)-THF solution should be adjusted as required for the
specific enzyme assay, typically between 6.5 and 8.0. Use deoxygenated acid or base for pH
adjustment.

o Concentration Determination: The concentration of the (6S)-THF solution should be
determined spectrophotometrically immediately before use. The molar extinction coefficient
for (6S)-THF at 298 nm in 0.1 M Tris-HCI, pH 7.0, containing 50 mM 2-mercaptoethanol is
approximately 28,000 M—tcm™1,

o Storage: (6S)-THF solutions should be prepared fresh for each experiment. If short-term
storage is necessary, store the solution on ice, protected from light, and under an inert gas
atmosphere. For longer-term storage, aliquots can be flash-frozen in liquid nitrogen and
stored at -80°C, though fresh preparations are always preferable. The stability of (6S)-5-
methyltetrahydrofolate, a derivative, has been shown to be improved in its crystalline calcium
salt form.[5]

10-Formyl-THF Synthetase (FTHFS) Assay

Introduction: 10-Formyl-THF synthetase (EC 6.3.4.3), also known as formate-tetrahydrofolate
ligase, catalyzes the ATP-dependent ligation of formate to (6S)-THF to form 10-formyl-THF.[6]
[7] This reaction is a key entry point for one-carbon units into the folate pool. The assay
described here is a spectrophotometric method that measures the formation of a stable
derivative of 10-formyl-THF.

Experimental Protocol:
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Fig 2. Experimental workflow for the 10-Formyl-THF Synthetase assay.

Reagents:
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1 M Tris-SOas, pH 7.5

1 M KCI

1 M NHas-formate, pH 7.5

0.1 M MgSOa

50 mM ATP, pH 7.5

10 mM (6S)-THF (prepared fresh as described above)

Enzyme solution (purified or cell lysate)

0.36 N HCI

Procedure:[6][8]

e Prepare the assay cocktail: For 100 assays (350 uL per tube), mix the following:

1.25 mL 1 M Tris-SOa4

[¢]

o

5.0 mL 0.1 M MgSOa

5.0 mL 1 M KCI

[e]

5.0 mL 1 M NHas-formate

o

5.0 mL 50 mM ATP

[¢]

13.75 mL H20

o

o Reaction Setup: To each reaction tube, add 350 pL of the assay cocktail and 100 pL of 10
mM (6S)-THF.

¢ Pre-incubation: Pre-incubate the tubes at 37°C for 1 minute.

e Initiation: Start the reaction by adding 50 pL of the enzyme solution. The total reaction
volume is 0.5 mL.
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e Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

e Termination: Stop the reaction by adding 1 mL of 0.36 N HCI. The acidic conditions convert
the 10-formyl-THF product to the more stable 5,10-methenyl-THF, which has a strong
absorbance at 350 nm.

 Incubation: Vortex the tubes and let them stand at room temperature for 5 minutes to allow
for complete conversion.

e Measurement: Measure the absorbance at 350 nm against a "no enzyme" blank. The molar
extinction coefficient for 5,10-methenyl-THF at 350 nm is 24,900 M~1cm~1.[9]

Data Presentation:

Parameter Value Source Organism Reference
Clostridium

Km for (6S)-THF ~50 UM _ [10]
thermoaceticum
Clostridium

Km for Formate ~2.3 mM ] [10]
thermoaceticum
Clostridium

Km for ATP ~0.1 mM ] [10]
thermoaceticum

Optimal pH 75-8.0 Various [6]119]

- - . Leishmania major
Specific Activity ~3.3 pmol/min/mg ] [9]
(recombinant)

Serine Hydroxymethyltransferase (SHMT) Assay

Introduction: Serine hydroxymethyltransferase (SHMT; EC 2.1.2.1) is a pyridoxal phosphate
(PLP)-dependent enzyme that catalyzes the reversible conversion of serine and (6S)-THF to
glycine and 5,10-methylene-THF.[11] This reaction is a major source of one-carbon units for
various biosynthetic pathways. Two isoforms exist in mammals: the cytosolic SHMT1 and the
mitochondrial SHMT2.[1][12] The following protocols describe a spectrophotometric and a
radioactive assay for SHMT activity.
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Spectrophotometric Assay

This is a coupled enzyme assay where the product, 5,10-methylene-THF, is oxidized by a
dehydrogenase, and the resulting NADPH production is monitored at 340 nm.

Experimental Protocol:

Prepare Reaction Mixture
(Buffer, L-Serine, (6S)-THF, PLP, NADP+, Dehydrogenase)

(Add SHMT Enzyme)

G/Ionitor increase in Absorbance at 340 nn)

Click to download full resolution via product page

Fig 3. Workflow for the spectrophotometric SHMT assay.

Reagents:

e 100 mM Potassium Phosphate buffer, pH 7.5

e 100 mM L-Serine

e 10 mM (6S)-THF (prepared fresh)

e 1 mM Pyridoxal 5'-phosphate (PLP)

e 10 MM NADP*

e 5,10-methylenetetrahydrofolate dehydrogenase (purified)

¢ SHMT enzyme solution
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Procedure:
e Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

o Potassium Phosphate buffer (to a final concentration of 50 mM)

o L-Serine (to a final concentration of 10 mM)

o (6S)-THF (to a final concentration of 1 mM)

o PLP (to a final concentration of 50 uM)

o NADPT (to a final concentration of 1 mM)

o 5,10-methylenetetrahydrofolate dehydrogenase (a non-limiting amount)
e Initiation: Start the reaction by adding the SHMT enzyme solution.

o Measurement: Immediately monitor the increase in absorbance at 340 nm due to the
formation of NADPH. The rate of reaction is proportional to the SHMT activity. The molar
extinction coefficient for NADPH at 340 nm is 6,220 M~*cm~1.

Radioactive Assay

This assay measures the formation of [**C]-labeled 5,10-methylene-THF from [3-1#C]-serine.
[13][14]

Experimental Protocol:
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Prepare Reaction Mixture
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:

(Spot aliquot on DEAE-cellulose pape)

(Wash and dry the pape)

(Measure radioactivity by scintillation countingD

Click to download full resolution via product page

Fig 4. Workflow for the radioactive SHMT assay.

Reagents:

e 100 mM Potassium Phosphate buffer, pH 7.5

e 10 mM (6S)-THF (prepared fresh)

e 1 mMPLP
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e 20 mM L-Serine

e L-[3-14C]serine

e SHMT enzyme solution

e 1 M Sodium Acetate

e 0.1 M Formaldehyde

e 0.4 M Dimedone in 50% ethanol
o DEAE-cellulose paper
Procedure:[13][14]

e Reaction Mixture: Prepare a reaction mixture containing:

o

Potassium Phosphate buffer (final concentration 50 mM)

[¢]

(6S)-THF (final concentration 1 mM)

o

PLP (final concentration 50 uM)

[e]

L-Serine (final concentration 2 mM)
o L-[3-1%C]serine (to a suitable final radioactivity)
e Initiation: Start the reaction by adding the SHMT enzyme solution.
e Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

e Termination: Stop the reaction by adding sodium acetate, followed by formaldehyde and
dimedone to derivatize the unreacted serine.

e Spotting: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper square.

e Washing: Wash the paper with water to remove the unreacted, derivatized serine. The
product, [**C]-5,10-methylene-THF, will remain bound to the paper.
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o Measurement: Dry the paper and measure the bound radioactivity using a scintillation

counter.

Data Presentation:

SHMT2
SHMT1 . .
Parameter . (Mitochondrial pH Reference
(Cytosolic) )
Km for L-Serine 1.1+0.1mM 0.8+£0.1 mM 7.5 [1][12]
Km for (6S)-THF 33 +4 uM 10 £ 1 uM 75 [1][12]
kcat (s7%) 18 +1 25+1 7.5 [1][12]
Km for Glycine 0.23£0.02 mM 0.40 £ 0.04 mM 7.5 [1][12]
Km for 5,10-CH2-
15+2 uM 20+ 2 uM 7.5 [1][12]

THF

Dihydrofolate Reductase (DHFR) Assay

Introduction: Dihydrofolate reductase (DHFR; EC 1.5.1.3) is a crucial enzyme that catalyzes the
NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-THF.[13]
This reaction is essential for replenishing the THF pool for one-carbon metabolism. DHFR is a

well-established target for various anticancer and antimicrobial drugs.[15] The assay described

here is a continuous spectrophotometric method that monitors the decrease in absorbance at

340 nm due to the oxidation of NADPH.[16][17]

Experimental Protocol:
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Fig 5. Experimental workflow for the DHFR assay.

Reagents:

50 mM MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NacCl), pH 7.0
10 mM Dihydrofolate (DHF) stock solution
10 mM NADPH stock solution

DHFR enzyme solution

Procedure:[18][19]

Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture containing:

o MTEN buffer, pH 7.0
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o DHF (to a final concentration of 100 uM)

o NADPH (to a final concentration of 100 uM)
e Pre-incubation: Pre-incubate the mixture at 25°C for 3 minutes.

e Initiation: Start the reaction by adding a small volume of the DHFR enzyme solution.

o Measurement: Immediately monitor the decrease in absorbance at 340 nm for 1-3 minutes.
The rate of NADPH oxidation is proportional to the DHFR activity. The change in molar
extinction coefficient (Ag) at 340 nm for the conversion of NADPH and DHF to NADP+* and
THF is 12,300 M~icm~1.

Data Presentation:

Parameter Human DHFR E. coli DHFR Reference

Km for DHF 1.1 +0.2 uM 0.45 pM [20]

Km for NADPH 4.2 +0.6 pM 1.1 uM [20]

kcat (s™1) 12+1 16 [20]

Optimal pH ~7.0 ~7.0 [18][19]
Inhibitors:

A number of potent inhibitors of DHFR are used as therapeutic agents. Methotrexate is a
classical competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[15]
Trimethoprim is a selective inhibitor of bacterial DHFR and is used as an antibiotic.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource
for researchers studying (6S)-Tetrahydrofolic acid dependent enzymes. The detailed
methodologies, comparative data, and pathway diagrams are intended to facilitate
experimental design and data interpretation in both basic research and drug discovery settings.
Careful attention to the handling of (6S)-THF and the specific reaction conditions outlined is
essential for obtaining accurate and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acid Dependent Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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dependent-enzyme-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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